

OXi8007: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

OXi8007 is a novel, water-soluble, indole-based vascular disrupting agent (VDA) with significant potential in oncology.[1] It is a phosphate prodrug of the potent tubulin polymerization inhibitor, OXi8006.[1][2] Structurally inspired by combretastatin A-4, **OXi8007** is designed to overcome the poor water solubility of its active counterpart, OXi8006, thereby enhancing its potential for clinical development.[1] This technical guide provides a comprehensive overview of the molecular structure, synthesis, mechanism of action, and key experimental data related to **OXi8007**.

Molecular Structure and Properties

OXi8007 is chemically known as sodium 2-methoxy-5-(6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl)phenyl phosphate. It is a salt of a phosphate ester derivative of OXi8006. The key physicochemical properties of **OXi8007** are summarized in the table below.



Property	Value	Reference
CAS Number	288847-41-6	[2]
Chemical Formula	C26H26NNaO10P	[2]
Molecular Weight	567.44 g/mol	N/A
Appearance	Not specified in retrieved results	N/A
Solubility	Water-soluble	[1]

The molecular structure of OXi8007 is depicted below:

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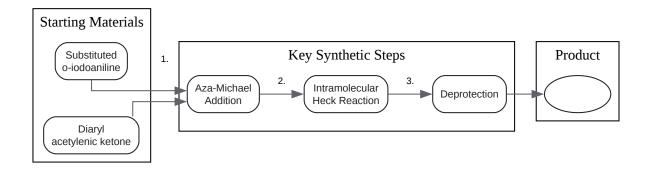
Synthesis of OXi8007

The synthesis of **OXi8007** is a multi-step process that begins with the construction of the core indole scaffold of its active form, OXi8006, followed by a phosphorylation step to yield the final prodrug. The overall synthetic strategy was developed by the Pinney Laboratory.[3]

Synthesis of OXi8006 (Active Compound)

A plausible synthetic route to OXi8006, based on the literature, is outlined below. This involves the formation of a 2-aryl-3-aroyl-indole core.





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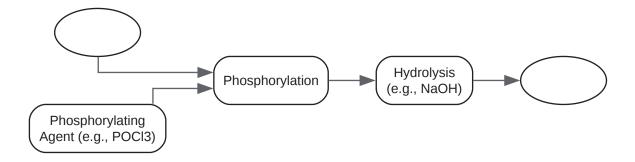
Synthetic approach for OXi8006.

Experimental Protocol for OXi8006 Synthesis (Representative):

- Aza-Michael Addition: A substituted o-iodoaniline is reacted with a diaryl acetylenic ketone in the presence of a suitable base to form the corresponding enaminone intermediate.
- Intramolecular Heck Reaction: The enaminone intermediate undergoes a palladiumcatalyzed intramolecular Heck reaction to form the indole ring system.
- Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the final product, OXi8006.

Phosphorylation of OXi8006 to OXi8007

The final step in the synthesis of **OXi8007** is the phosphorylation of the free hydroxyl group of OXi8006.





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Final phosphorylation step to yield **OXi8007**.

Experimental Protocol for Phosphorylation (Representative):

- Phosphorylation: OXi8006 is treated with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base (e.g., pyridine or triethylamine) in an anhydrous solvent at low temperature.
- Hydrolysis: The resulting phosphate ester is hydrolyzed with a base, such as sodium hydroxide, to yield the disodium phosphate salt, OXi8007. The product is then purified, typically by chromatography or recrystallization.

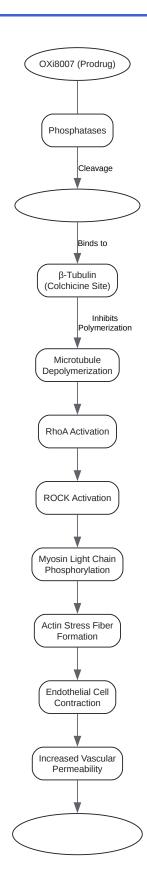
Mechanism of Action

OXi8007 functions as a prodrug that is rapidly converted to its active form, OXi8006, in vivo by ubiquitous phosphatases.[4] OXi8006 then exerts its anti-cancer effects by targeting the tumor vasculature.

The proposed mechanism of action is as follows:

- Activation: The phosphate group of OXi8007 is cleaved by non-specific phosphatases, releasing the active compound OXi8006.[4]
- Tubulin Binding: OXi8006 enters endothelial cells and binds to the colchicine-binding site on β-tubulin.[4]
- Microtubule Depolymerization: This binding inhibits tubulin polymerization, leading to the net depolymerization of microtubules.[4]
- Cytoskeletal Reorganization: The disruption of the microtubule network activates the RhoA signaling pathway.[4]
- Vascular Disruption: Activation of RhoA and its downstream effectors, such as ROCK, leads
 to increased phosphorylation of myosin light chain, resulting in actin stress fiber formation,
 endothelial cell contraction, and increased vascular permeability.[4] This ultimately leads to
 the disruption of the tumor vasculature, causing hemorrhagic necrosis and tumor cell death.





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Signaling pathway of OXi8007's mechanism of action.



Quantitative Data

The biological activity of **OXi8007** and its active form OXi8006 has been evaluated in various in vitro and in vivo models.

In Vitro Cytotoxicity

Cell Line	Compound	Gl ₅₀ (nM)	Reference
DU-145 (Prostate)	OXi8006	36	[1]
MDA-MB-231 (Breast)	OXi8006	32	[4]
Activated HUVECs	OXi8006	41	[4]

Tubulin Polymerization Inhibition

Compound	IC50 (μM)	Reference	
OXi8006	1.1	[1]	

In Vivo Vascular Disruption (MDA-MB-231-luc Xenograft

<u>Model</u>)

Treatment	Dose (mg/kg)	Time Post- Treatment	% BLI Signal Reduction	Reference
OXi8007	350	6 hours	> 93%	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT or Sulforhodamine B Assay)

- Cell Seeding: Cancer cells (e.g., DU-145, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of OXi8006 or OXi8007 for a specified period (e.g., 48-72 hours).



- Staining: After incubation, the cells are fixed and stained with a protein-binding dye (e.g., Sulforhodamine B) or incubated with MTT reagent.
- Measurement: The absorbance is read using a microplate reader.
- Data Analysis: The GI₅₀ (concentration that causes 50% growth inhibition) is calculated from the dose-response curves.

Tubulin Polymerization Assay

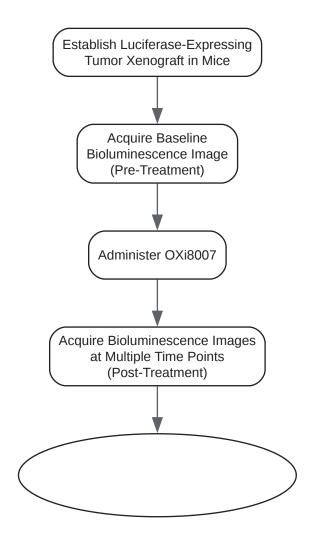
- Reaction Mixture: A reaction mixture containing purified tubulin, a GTP-regenerating system, and a fluorescent reporter is prepared.
- Compound Addition: OXi8006 is added to the reaction mixture at various concentrations.
- Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
- Monitoring: The increase in fluorescence, which corresponds to tubulin polymerization, is monitored over time using a fluorometer.
- Data Analysis: The IC₅₀ (concentration that inhibits tubulin polymerization by 50%) is determined.

In Vivo Vascular Disruption Assay (Dynamic Bioluminescence Imaging)

- Tumor Model: Immunocompromised mice are subcutaneously or orthotopically implanted with luciferase-expressing cancer cells (e.g., MDA-MB-231-luc).
- Baseline Imaging: Once tumors are established, baseline bioluminescence imaging (BLI) is performed after intraperitoneal injection of D-luciferin.
- Drug Administration: OXi8007 is administered to the mice via a suitable route (e.g., intraperitoneal injection).
- Post-Treatment Imaging: BLI is performed at various time points after drug administration (e.g., 2, 6, 24 hours).



 Data Analysis: The bioluminescence signal intensity is quantified and compared to the baseline to determine the extent of vascular disruption.



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Workflow for in vivo vascular disruption assessment using BLI.

Conclusion

OXi8007 is a promising vascular disrupting agent with a well-defined mechanism of action. Its water-soluble nature as a prodrug of the potent tubulin inhibitor OXi8006 makes it an attractive candidate for further preclinical and clinical investigation in the treatment of solid tumors. The data presented in this guide highlight its potent anti-vascular and cytotoxic effects, providing a solid foundation for researchers and drug development professionals interested in this class of compounds.



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- To cite this document: BenchChem. [OXi8007: A Technical Guide to its Molecular Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683792#molecular-structure-and-synthesis-of-oxi8007]

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